molecular formula C17H19NO2S B3014484 N-(2-cyclopropyl-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide CAS No. 2034578-89-5

N-(2-cyclopropyl-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide

Cat. No. B3014484
CAS RN: 2034578-89-5
M. Wt: 301.4
InChI Key: BPRGJXIOZYRMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CTB is a small molecule that belongs to the class of benzamides. It was first synthesized by a research group at the University of Michigan in 2011. Since then, it has been studied extensively for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of CTB is not fully understood. However, it has been proposed that CTB may exert its therapeutic effects by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and sirtuins, which are involved in various cellular processes such as gene expression, DNA repair, and cell survival. CTB has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. CTB has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases and inflammation. Additionally, CTB has been shown to improve cognitive function and reduce amyloid beta deposition in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using CTB in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target molecules. Additionally, CTB has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using CTB in lab experiments is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CTB. One area of interest is the development of CTB analogs with improved solubility and potency. Another area of interest is the investigation of CTB's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanism of action of CTB and its effects on various cellular processes.
In conclusion, CTB is a promising compound with potential therapeutic applications in various diseases. Its small size, low toxicity, and ability to penetrate cell membranes make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of CTB involves several steps, including the reaction of 3-bromothiophene with 2-cyclopropyl-2-hydroxypropylamine to form an intermediate, which is then reacted with 4-aminobenzamide to yield the final product. The yield of CTB is reported to be around 50%.

Scientific Research Applications

CTB has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. CTB has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CTB has been shown to have anti-inflammatory effects in animal models of inflammation.

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-17(20,15-6-7-15)11-18-16(19)13-4-2-12(3-5-13)14-8-9-21-10-14/h2-5,8-10,15,20H,6-7,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRGJXIOZYRMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.